molecular formula C20H19N5O2 B5504711 1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5504711
M. Wt: 361.4 g/mol
InChI Key: AYLNLWUDJZFRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Studies have demonstrated the chemoselective synthesis of novel hybrid spiroheterocycles, highlighting the use of 1,3-dipolar cycloaddition reactions. These reactions are pivotal for creating structurally diverse compounds with potential applications in medicinal chemistry and material science. For instance, a library of novel spiroheterocycles was synthesized, showcasing the utility of these compounds in developing new chemical entities (Rajesh et al., 2012).

Antitumor Activity

Compounds with a benzimidazole-quinoxaline moiety have shown promising antitumor properties. A series of 2-(benzimidazol-2-yl)quinoxalines were synthesized, displaying significant activity against a range of cancer cell lines. This research underscores the potential of such compounds in oncology, offering a foundation for the development of new cancer therapeutics (Mamedov et al., 2022).

DNA Detection and Fluorescent Probes

Benzimidazo[1,2-a]quinolines, structurally related to the queried compound, have been synthesized and explored for their DNA-binding properties. These compounds exhibit significant fluorescence emission upon binding to DNA, suggesting their application as DNA-specific fluorescent probes. Such applications are crucial in bioanalytical chemistry for detecting and studying nucleic acids (Perin et al., 2011).

Green Chemical Synthesis

The environmentally benign synthesis of spiroheterocycles, incorporating medicinally privileged heterosystems, showcases the application of green chemistry principles. These syntheses emphasize the importance of sustainable practices in chemical research, producing complex molecules with minimal environmental impact (Arya & Kumar, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazoles are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards would depend on the specific compound. In general, both benzimidazoles and piperidines should be handled with care as they can be harmful if swallowed or if they come into contact with the skin .

Properties

IUPAC Name

1'-(3H-benzimidazole-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-18(13-5-6-14-17(11-13)22-12-21-14)25-9-7-20(8-10-25)19(27)23-15-3-1-2-4-16(15)24-20/h1-6,11-12,24H,7-10H2,(H,21,22)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLNLWUDJZFRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.